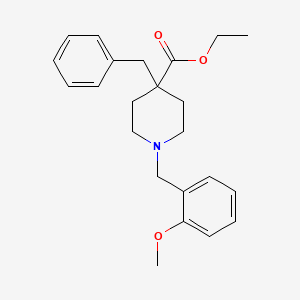
ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperidinecarboxylate derivatives and has been synthesized using various methods.
科学研究应用
Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has shown promising results in various scientific research applications. It has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been studied for its antitumor and anti-inflammatory properties. In addition, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a positive effect on learning and memory.
作用机制
The exact mechanism of action of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including dopamine, acetylcholine, and glutamate. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in learning and memory. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases. In addition, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
实验室实验的优点和局限性
Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal studies. In addition, the exact dosage and administration route for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate have not been fully established.
未来方向
There are several future directions for research on ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is the development of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate's potential as an anti-inflammatory and antitumor agent. Additionally, more research is needed to establish the optimal dosage and administration route for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate in animal studies. Finally, the development of more efficient synthesis methods for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate could facilitate its use in future research.
合成方法
Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been synthesized using various methods, including the reaction of 4-benzylpiperidine with 2-methoxybenzaldehyde in the presence of ethyl chloroformate and triethylamine. Another method involves the reaction of 4-benzylpiperidine with 2-methoxybenzyl chloride in the presence of potassium carbonate and dimethylformamide. The purity of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate can be increased by recrystallization using solvents such as ethanol or methanol.
属性
IUPAC Name |
ethyl 4-benzyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-27-22(25)23(17-19-9-5-4-6-10-19)13-15-24(16-14-23)18-20-11-7-8-12-21(20)26-2/h4-12H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRLCORTXAAASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



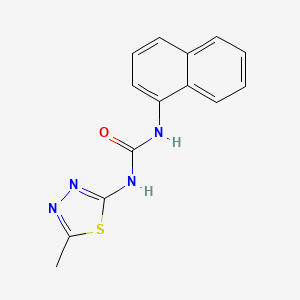
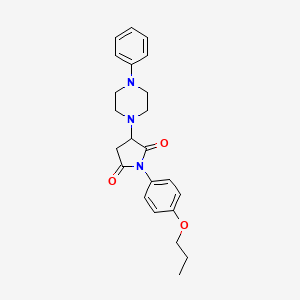
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
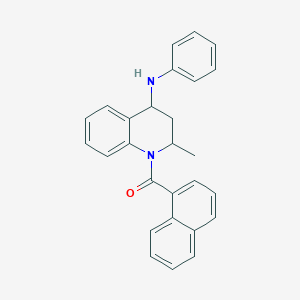
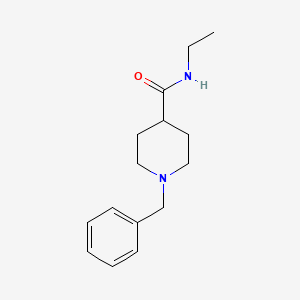
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)
